molecular formula C19H14N2 B075658 2-(2-(1H-Indol-3-yl)vinyl)quinoline CAS No. 1586-47-6

2-(2-(1H-Indol-3-yl)vinyl)quinoline

Cat. No. B075658
CAS RN: 1586-47-6
M. Wt: 270.3 g/mol
InChI Key: XBSNGDJJHAYDLC-ZRDIBKRKSA-N
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Description

“2-(2-(1H-Indol-3-yl)vinyl)quinoline” is a chemical compound with the molecular formula C19H14N2 . It is a structural scaffold of bishetarylethylene fluorescent sensors that found widespread application in medicinal, bioorganic, and pharmaceutical chemistry .


Synthesis Analysis

A highly efficient method for the condensation of (indol-3-yl)carbaldehydes with 2-methylazoles and 2-methylazines under activation with microwave irradiation has been developed . This method provides high yields of “2-(2-(1H-Indol-3-yl)vinyl)quinoline” and its analogs .


Molecular Structure Analysis

The molecular structure of “2-(2-(1H-Indol-3-yl)vinyl)quinoline” consists of a quinoline ring attached to an indole ring via a vinyl group . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the molecular structure .

Scientific Research Applications

  • Synthesis of N-Fused Indole Derivatives : A study demonstrated a Lewis acid promoted cascade for the synthesis of N-fused indoles, which are important in pharmaceutical development. This method efficiently yields pyrrolizino-quinolines and complex fused indole derivatives in high yields (Gharpure & Shelke, 2017).

  • Fluorescent pH Probe for Imaging in Living Cells : A novel ratiometric emission fluorescent probe, QVBI, was synthesized for imaging living cells in extreme acidity. This probe, with its high fluorescence quantum yield and large Stokes shift, can monitor pH fluctuations in live cells, demonstrating its potential in biological and medical imaging applications (Niu et al., 2015).

  • Anticancer Potential and Computational Tubulin Binding Studies : Research on the synthesis of indole–quinoline–oxadiazoles revealed their potential as anticancer agents. One compound, in particular, showed low IC50 values and high selectivity index to breast adenocarcinoma cells, suggesting its role as a probable tubulin inhibitor (Kamath et al., 2016).

  • Synthesis of C2-Substituted Quinolines and Indoles : A method for synthesizing C2-substituted indoles and quinolines from 2-vinylanilines and alkynoates through C-C bond cleavage was developed. This strategy allows for efficient synthesis of these compounds, which are valuable in various chemical applications (Ni et al., 2018).

  • Synthesis of Indole and Quinoline Derivatives : The cyclization reactions of 2-vinylaniline derivatives have been explored, leading to the synthesis of quinoline or indole derivatives. This study provides insights into the synthesis process and potential applications of these compounds (Water, 1998).

  • Gluconeogenesis Inhibition in Type 2 Diabetic Mice : A small molecule, IVQ, was synthesized as a prodrug for gluconeogenesis inhibitor QVO, demonstrating efficiency in ameliorating glucose homeostasis in type 2 diabetic mice. This highlights its potential in treating type 2 diabetes mellitus (Zhou et al., 2019).

  • Iron-Catalyzed Coupling Reactions for Synthesis of Quinolines : The preparation of quinolines substituted at the 2- or 3-position was achieved through an environmentally friendly iron(III)-catalyzed coupling reaction. This method is significant for synthesizing functionalized quinolines (Seck et al., 2004).

  • Visible Colorimetric/Fluorescent Chemosensor for Al3+ and F− Ions : A quinoline-vinyl-dihydroxylphenyl linkage was used as a fluorescent sensor for the recognition of Al3+ and F− ions. The sensor demonstrated a reversible “off–on” optical switching mode, indicating its application in chemical sensing (Zhao et al., 2014).

Future Directions

The future directions for “2-(2-(1H-Indol-3-yl)vinyl)quinoline” could involve further exploration of its potential applications in medicinal, bioorganic, and pharmaceutical chemistry . Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and hazards .

properties

IUPAC Name

2-[(E)-2-(1H-indol-3-yl)ethenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-3-7-18-14(5-1)9-11-16(21-18)12-10-15-13-20-19-8-4-2-6-17(15)19/h1-13,20H/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSNGDJJHAYDLC-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1H-Indol-3-yl)vinyl)quinoline

CAS RN

1586-47-6, 1155810-01-7
Record name 2-(2-(1H-Indol-3-yl)vinyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002693997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-(1H-Indol-3-yl)vinyl)quinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWV4WQ68ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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